molecular formula C19H22N2O3 B4077119 N-(4-sec-butylphenyl)-2-(4-nitrophenyl)propanamide

N-(4-sec-butylphenyl)-2-(4-nitrophenyl)propanamide

Cat. No.: B4077119
M. Wt: 326.4 g/mol
InChI Key: SPSOOZFIKZUEGP-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-2-(4-nitrophenyl)propanamide, commonly known as NBOMe, is a synthetic compound that belongs to the phenethylamine class of drugs. NBOMe is a potent psychedelic drug that has gained popularity in recent years due to its ability to produce intense visual and auditory hallucinations. However, its use has been associated with several adverse effects, including seizures, cardiac arrest, and death.

Mechanism of Action

NBOMe acts as a partial agonist at the 5-HT2A receptor, which results in the activation of intracellular signaling pathways. This activation leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are responsible for the psychedelic effects of the drug.
Biochemical and Physiological Effects:
NBOMe has been shown to induce a range of physiological and biochemical effects in the body. These effects include increased heart rate, blood pressure, and body temperature. It also leads to the release of stress hormones such as cortisol and adrenaline, which can cause anxiety and panic attacks.

Advantages and Limitations for Lab Experiments

NBOMe has several advantages as a research tool in the field of neuroscience. It is a highly potent and selective agonist for the 5-HT2A receptor, which allows for the precise modulation of this receptor's activity. However, its use is limited by its potential toxicity and adverse effects, which can make it difficult to conduct long-term studies.

Future Directions

There are several future directions for research on NBOMe. One area of interest is the development of new compounds that have a higher affinity and selectivity for the 5-HT2A receptor. Another area of research is the investigation of the potential therapeutic applications of NBOMe and related compounds in the treatment of psychiatric disorders such as depression and anxiety.
Conclusion:
NBOMe is a potent psychedelic drug that has gained popularity in recent years. It has been extensively studied for its potential therapeutic applications in the field of neuroscience. However, its use is limited by its potential toxicity and adverse effects, which can make it difficult to conduct long-term studies. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of NBOMe and related compounds.

Scientific Research Applications

NBOMe has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. NBOMe has been shown to modulate the activity of this receptor, leading to altered sensory perception and hallucinations.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-4-13(2)15-5-9-17(10-6-15)20-19(22)14(3)16-7-11-18(12-8-16)21(23)24/h5-14H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSOOZFIKZUEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C(C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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